molecular formula C13H18O B8272725 4-(1-Indanyl)-1-butanol

4-(1-Indanyl)-1-butanol

Cat. No. B8272725
M. Wt: 190.28 g/mol
InChI Key: ANQJXRDMTHBOJP-UHFFFAOYSA-N
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Patent
US06031099

Procedure details

A suspension of activated zinc (40 g) in dry tetrahydrofuran (150 ml) was heated to reflux and a few crystals of iodine was added. A solution of 1-indanone (50 g) and methyl 4-bromo-crotonate (100 g) in 400 ml of dry tetrahydrofuran was added dropwise followed by reflux for 1 h. After cooling, ice was added and the pH adjusted to 1 with concentrated hydrochloric acid followed by extraction with dichloromethane. Concentration of the organic phase left a viscous oil which was dissolved in methanol (400 ml). Concentrated hydrochloric acid (100 ml) was added and the mixture stirred for 30 min. Removal of solvents in vacuo, addition of water, and extraction with ether gave, after drying over magnesium sulfate and removal of solvent in vacuo, an oil (34 g). The oil was dissolved in 300 ml of dry ether and added dropwise to a suspension of lithium aluminium hydride (21 g). After reflux for 2 h, the reaction mixture was hydrolyzed with water. Filtration and removal of solvent in vacuo gave a mixture of isomers from which 4-(1-indanyl)-but-3-en-1-ol (6 g) could be isolated by column chromatography (silica gel, eluent: dichloromethane/ether=9:1). The remaining mixture of isomers (9 g) was dissolved in 150 ml of methanol and hydrogenated at 3 atm of hydrogen pressure in a conventional Parr apparatus in the presence of 5% palladium on charcoal (6 g) for 12 h. Filtration and removal of solvent in vacuo gave 6 g of 4-(1 -indanyl)-1-butanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 g
Type
catalyst
Reaction Step Two
Name
dichloromethane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-(1-indanyl)-but-3-en-1-ol
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
6 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
II.C1(=O)C2C(=CC=CC=2)CC1.BrC/C=C/C(OC)=O.Cl.[CH:22]1([CH:31]=[CH:32][CH2:33][CH2:34][OH:35])[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][CH2:23]1>O1CCCC1.CO.[H][H].[Pd].[Zn].ClCCl.CCOCC>[CH:22]1([CH2:31][CH2:32][CH2:33][CH2:34][OH:35])[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][CH2:23]1 |f:10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
dichloromethane ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CCOCC
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
100 g
Type
reactant
Smiles
BrC/C=C/C(=O)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
4-(1-indanyl)-but-3-en-1-ol
Quantity
6 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)C=CCCO
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
ice was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
WAIT
Type
WAIT
Details
Concentration of the organic phase left a viscous oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol (400 ml)
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (100 ml) was added
CUSTOM
Type
CUSTOM
Details
Removal of solvents
ADDITION
Type
ADDITION
Details
in vacuo, addition of water, and extraction with ether
CUSTOM
Type
CUSTOM
Details
gave
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate and removal of solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 300 ml of dry ether
ADDITION
Type
ADDITION
Details
added dropwise to a suspension of lithium aluminium hydride (21 g)
TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave
ADDITION
Type
ADDITION
Details
The remaining mixture of isomers (9 g)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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